N-(2-chloro-4-nitrophenyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(2-chloro-4-nitrophenyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with various substituents such as a chloro-nitrophenyl group, a phenyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of N-(2-chloro-4-nitrophenyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under controlled conditions.
Introduction of the Pyrimidine Ring: The triazole intermediate is then reacted with suitable reagents to form the pyrimidine ring, resulting in the triazolopyrimidine core structure.
Substitution Reactions:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of advanced techniques such as microwave-assisted synthesis to reduce reaction times .
Chemical Reactions Analysis
N-(2-chloro-4-nitrophenyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
These reactions often result in the formation of various derivatives with modified chemical properties, which can be useful for further applications.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing their normal function.
Signal Transduction: It can modulate signal transduction pathways, such as the ERK signaling pathway, leading to altered cellular responses and potentially inducing apoptosis in cancer cells.
Receptor Binding: The compound may also interact with specific receptors, influencing their activity and downstream effects.
Comparison with Similar Compounds
N-(2-chloro-4-nitrophenyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their anticancer activities.
Triazolo[1,5-c]pyrimidine Derivatives: These compounds also exhibit significant biological activities and are used in various therapeutic applications.
Triazole-Thiadiazole Hybrids: These compounds have shown potential as neuroprotective and anti-inflammatory agents.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which contribute to its diverse applications and potential as a therapeutic agent.
Properties
Molecular Formula |
C19H10ClF3N6O3 |
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Molecular Weight |
462.8 g/mol |
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H10ClF3N6O3/c20-12-8-11(29(31)32)6-7-13(12)24-17(30)16-26-18-25-14(10-4-2-1-3-5-10)9-15(19(21,22)23)28(18)27-16/h1-9H,(H,24,30) |
InChI Key |
ADRPRPFGMVYQEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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